molecular formula C14H28N2O2 B2420673 Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate CAS No. 2247102-86-7

Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate

Cat. No.: B2420673
CAS No.: 2247102-86-7
M. Wt: 256.39
InChI Key: RUZSWSDSLHJCLD-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.39 g/mol . This compound is known for its unique structural features, including a tert-butyl carbamate group and a cyclohexyl ring with amino and dimethyl substituents. It is used in various chemical and biological applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 2-amino-5,5-dimethylcyclohexylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. This compound can inhibit or activate enzymes by modifying their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate is unique due to its specific structural features, such as the cyclohexyl ring with dimethyl and amino substituents. These features confer distinct reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-9-10-8-14(4,5)7-6-11(10)15/h10-11H,6-9,15H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZSWSDSLHJCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)CNC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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